molecular formula C6H6BF3N2O2 B13467863 2-Amino-6-(trifluoromethyl)pyridine-4-boronic acid

2-Amino-6-(trifluoromethyl)pyridine-4-boronic acid

Cat. No.: B13467863
M. Wt: 205.93 g/mol
InChI Key: CMOFMLDNOONZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid: is a boronic acid derivative that contains a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of catalyst, reaction temperature, and solvent. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalyst: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.

    Base: Potassium carbonate or sodium hydroxide is often used as a base to facilitate the reaction.

    Solvent: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from reactions involving [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

In chemistry, [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent for constructing biaryl structures.

Biology and Medicine

In the field of biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it an attractive moiety for medicinal chemists .

Industry

In industry, [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid is used in the development of advanced materials, including polymers and electronic materials. Its unique properties contribute to the performance and functionality of these materials .

Mechanism of Action

The mechanism of action of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid in chemical reactions primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid lies in its combination of the trifluoromethyl group and the boronic acid moiety. This combination imparts distinct reactivity and properties, making it a versatile reagent in organic synthesis and a valuable building block in various applications.

Properties

Molecular Formula

C6H6BF3N2O2

Molecular Weight

205.93 g/mol

IUPAC Name

[2-amino-6-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-1-3(7(13)14)2-5(11)12-4/h1-2,13-14H,(H2,11,12)

InChI Key

CMOFMLDNOONZSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)N)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.